N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include substituted benzothiophenes, pyrazoles, and pyrimidines. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as cyano, methoxy, and trifluoromethyl groups through nucleophilic or electrophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation of carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate cellular signaling.
Gene Expression: Regulation of gene expression to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:
- **N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- **N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C25H20F3N5O2S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H20F3N5O2S/c1-13-3-8-16-17(12-29)24(36-20(16)9-13)31-23(34)19-11-22-30-18(14-4-6-15(35-2)7-5-14)10-21(25(26,27)28)33(22)32-19/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,31,34) |
InChI Key |
QISVFMGVLMVQID-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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